molecular formula C16H23N3O3 B2488855 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea CAS No. 894029-29-9

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea

Cat. No. B2488855
CAS RN: 894029-29-9
M. Wt: 305.378
InChI Key: FXDCUDVAEJUPCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related urea derivatives involves multi-step reactions including Ugi reactions and subsequent modifications. For example, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions followed by stirring with sodium ethoxide to yield new classes of pseudopeptidic [1,2,4]triazines, demonstrating the complexity involved in synthesizing such compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the molecular structure of chemical compounds. The detailed molecular structure of similar urea compounds has been elucidated through XRD, showing tautomers and the formation of dimers via hydrogen bonds (Sañudo et al., 2006).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including cyclocondensation and interactions with ether peroxides, leading to the formation of cyclic metabolites. Bonacorso et al. (2003) reported the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, showcasing the reactivity of such molecules (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds. The synthesis and characterization methods provide insights into these properties, although specific details on the physical properties of "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea" are not detailed in the provided literature.

Chemical Properties Analysis

Chemical properties such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations are key aspects. For example, the interaction between methadone and ether peroxides producing a significant cyclic metabolite highlights the chemical reactivity of urea derivatives (Osselton, 1976).

Scientific Research Applications

Anticancer Potential

Research has identified the significance of diaryl ureas, including derivatives similar to the specified compound, in anticancer applications. The synthesis and evaluation of related compounds have shown promising antiproliferative activity against various cancer cell lines. For example, Jian Feng et al. (2020) synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant effects on cancer cell lines, suggesting potential as new anticancer agents and BRAF inhibitors (Jian Feng et al., 2020).

Chemical Synthesis and Molecular Interactions

The study of heterocyclic ureas, including structures similar to the specified compound, has revealed insights into their chemical synthesis and molecular interactions. For instance, P. Corbin et al. (2001) investigated the synthesis and conformational studies of heterocyclic ureas, revealing how they form multiply hydrogen-bonded complexes (P. Corbin et al., 2001).

Structural Analysis and Crystallography

The structural analysis and crystallography of compounds similar to the specified urea derivative have been a focus of research, providing insights into their molecular structure and potential applications. Seonghwa Cho et al. (2015) conducted a study on the crystal structure of chlorfluazuron, a related compound, showcasing the detailed molecular arrangement and hydrogen bonding patterns (Seonghwa Cho et al., 2015).

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-11-4-5-14(8-12(11)2)19-10-13(9-15(19)20)18-16(21)17-6-7-22-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDCUDVAEJUPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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